1-(Butylthio)-4-chloro-2-nitrobenzene
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Overview
Description
1-(Butylthio)-4-chloro-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2S It is characterized by the presence of a butylthio group, a chloro group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylthio)-4-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of the butylthio group, chloro group, and nitro group onto a benzene ring. One common method involves the reaction of 4-chloro-2-nitroaniline with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylthio)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or aniline in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(Butylthio)-4-alkoxy-2-nitrobenzene or 1-(Butylthio)-4-amino-2-nitrobenzene.
Reduction: The major product is 1-(Butylthio)-4-chloro-2-aminobenzene.
Oxidation: Products include 1-(Butylsulfinyl)-4-chloro-2-nitrobenzene or 1-(Butylsulfonyl)-4-chloro-2-nitrobenzene.
Scientific Research Applications
1-(Butylthio)-4-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Butylthio)-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
- 1-(Butylthio)-2-chloro-4-nitrobenzene
- 1-(Butylthio)-4-bromo-2-nitrobenzene
- 1-(Butylthio)-4-chloro-3-nitrobenzene
Comparison: 1-(Butylthio)-4-chloro-2-nitrobenzene is unique due to the specific positioning of the butylthio, chloro, and nitro groups on the benzene ring. This arrangement influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-butylsulfanyl-4-chloro-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLRTKRCKPZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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